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Introduction
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse

cellular Activities) protein disaggregase found in non-metazoan eukaryotes, such as yeast.[1][2]

[3] It plays a crucial role in cellular proteostasis by solubilizing and refolding proteins from a

variety of aggregated states, including disordered aggregates, stress granules, and even stable

amyloid fibrils.[2][4] Hsp104 couples the energy from ATP hydrolysis to the translocation of

polypeptide substrates through its central channel, a process mediated by conserved tyrosine-

bearing pore loops.[2][5] This activity is vital for cell survival under stress and for the

propagation of yeast prions.[3]

Given its potent ability to remodel protein aggregates, Hsp104 and its variants are being

explored as potential therapeutics for human protein-misfolding diseases, such as Parkinson's

and Huntington's disease.[3][6] Therefore, robust and quantitative methods to monitor

Hsp104's substrate translocation activity are essential for mechanistic studies and for the

development of novel disaggregase-based therapies.

These application notes provide detailed protocols for key in vitro and in vivo assays to monitor

and quantify Hsp104-mediated substrate translocation.
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Hsp104 functions as a hexameric ring.[7] In the presence of ATP, the ring structure binds to

aggregated or misfolded substrates.[7] The energy derived from ATP hydrolysis drives

conformational changes in the pore loops, which engage the polypeptide substrate and thread

it through the central channel in a ratchet-like manner.[1][8][9] This translocation process

unfolds the substrate, which is then released in a soluble, refolding-competent state.[8] In many

cases, Hsp104 activity is significantly enhanced by its collaboration with the Hsp70 chaperone

system (Hsp70 and Hsp40).[2][7][10]
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The Hsp104 monomer is composed of several key domains that coordinate its function. The N-

terminal domain (NTD) is involved in substrate recognition, while Nucleotide-Binding Domains

1 and 2 (NBD1, NBD2) bind and hydrolyze ATP to power translocation.[8][10] The Middle

Domain (MD) acts as a regulatory element, controlling ATPase activity.[6]

Application Note 1: Luciferase Reactivation Assay
Principle

This is a classic, robust bulk assay to measure the disaggregase activity of Hsp104 in

conjunction with the Hsp70 system.[5] Firefly luciferase (FFL) is chemically denatured (e.g.,

with urea) to form soluble aggregates. These aggregates are inactive. Upon addition of

Hsp104, Hsp70, Hsp40, and an ATP regeneration system, Hsp104 translocates and unfolds the

luciferase polypeptides from the aggregates. The released, soluble luciferase can then refold

into its native, active state. The recovery of luciferase activity is monitored by measuring

luminescence upon the addition of its substrate, luciferin.[5] The rate of luminescence increase

is directly proportional to the disaggregation activity.

Quantitative Data Summary

The table below summarizes representative data from luciferase reactivation assays,

demonstrating the effects of mutations or different conditions on Hsp104 activity.
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Hsp104 Variant Condition
Luciferase
Reactivation
(% of WT)

ATPase
Activity (nmol
Pi/min/mg)

Reference

Wild-Type (WT) + Hsp70/40, ATP 100% ~120 [4][11]

Y662A (Pore

Loop Mutant)
+ Hsp70/40, ATP < 5% ~110 [11]

A503V

(Potentiated)
+ Hsp70/40, ATP > 200% ~250 [4][6]

Wild-Type (WT)
+ ATP/ATPγS (no

Hsp70/40)
~40-50% N/A [6]

E190K (MD

Mutant)
+ Hsp70/40, ATP ~30-60% N/D [6]

Note: Values are approximate and can vary based on specific assay conditions and protein

preparations.

Experimental Protocol
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1. Preparation of Aggregated Luciferase: a. Solubilize firefly luciferase to 50 µM in a buffer

(e.g., 25 mM HEPES-KOH pH 7.4, 150 mM KOAc, 10 mM MgOAc, 10 mM DTT) containing 8

M urea.[4] b. Incubate at 30°C for 30 minutes to denature the protein. c. Perform a rapid 100-

fold dilution into the same buffer without urea to form aggregates. d. Immediately flash-freeze

the aggregate solution in liquid nitrogen and store at -80°C in small aliquots.[4]

2. Reactivation Reaction: a. Prepare a master mix in a reaction buffer (e.g., LRB as above).

The final concentrations should be:

Hsp104 (or variant): 1 µM (hexamer)
Hsp70 (e.g., Ssa1): 1 µM
Hsp40 (e.g., Ydj1): 1 µM
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ATP: 5 mM[4]
ATP-regenerating system (1 mM creatine phosphate, 0.25 µM creatine kinase).[4] b. Add the
aggregated luciferase to the reactivation mix to a final concentration of ~10-50 nM. c.
Incubate the reaction at 25°C or 30°C for a set time course (e.g., 0 to 120 minutes).[4]

3. Measurement of Luciferase Activity: a. At each time point, take an aliquot of the reactivation

reaction. b. Add it to a luminometer-compatible plate. c. Inject a luciferase assay substrate

solution (containing luciferin). d. Immediately measure the luminescence using a plate reader.

e. Normalize the results to a positive control of native luciferase and a negative control lacking

Hsp104.

Application Note 2: Stopped-Flow Fluorescence
Translocation Assay
Principle

This advanced technique provides high-resolution kinetic data on a single turnover of substrate

translocation.[12] It monitors the change in fluorescence of a labeled, unfolded polypeptide

substrate as it is translocated by Hsp104. A model peptide substrate (e.g., a 30-50 amino acid

segment of RepA) is fluorescently labeled at one terminus.[12] Hsp104 binding to this peptide

often quenches the fluorophore's signal. The pre-formed Hsp104-peptide complex is rapidly

mixed with ATP and a "trap" protein (e.g., casein) in a stopped-flow fluorimeter. The trap

prevents any dissociated Hsp104 from re-binding the substrate, ensuring only a single

translocation event is measured.[12] As Hsp104 translocates the peptide and eventually

dissociates, the fluorophore is de-quenched, resulting in a fluorescence recovery that can be fit

to kinetic models.[12][13]

Quantitative Data Summary

This method allows for the determination of translocation step times and processivity.
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Substrate Hsp104 Variant Observation
Kinetic
Interpretation

Reference

30, 40, 50 aa N-

term labeled

RepA peptide

Wild-Type

Translocation

time courses

show little

dependence on

peptide length.

Hsp104 is not

highly

processive; it

takes only one or

two translocation

steps before

dissociation.

[12]

N-term vs. C-

term labeled

peptides

Wild-Type

No significant

difference in

translocation

kinetics.

Hsp104 does not

display a strong

directional bias

for this model

substrate.

[12]

Casein Wild-Type

Cryo-EM shows

an 80-angstrom

polypeptide in

the channel.

A ratchet-like

mechanism

advances the

substrate by two

amino acids per

step.

[9]

Experimental Protocol

Preparation of Materials: a. Purify Hsp104 (or variants) to high concentration.[12] b.

Synthesize and label a model peptide substrate (e.g., RepA N-terminal fragments with a C-

terminal cysteine for labeling with a fluorophore like fluorescein).[12] c. Prepare buffers:

HK150 buffer (50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).

Stopped-Flow Experiment Setup: a. Syringe A (Hsp104-Substrate Complex): Incubate

Hsp104, the fluorescently labeled peptide, and a non-hydrolyzable ATP analog (e.g., ATPγS)

in HK150 buffer. This allows for the stable, pre-formation of the complex.[12] b. Syringe B

(Initiation Mix): Prepare a solution of ATP and a trap protein (e.g., α-casein) in HK150 buffer.

[12] c. Set up the stopped-flow fluorimeter with an excitation wavelength of 494 nm and an

emission cutoff filter at 515 nm for fluorescein.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pubmed.ncbi.nlm.nih.gov/28619716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: a. Rapidly mix the contents of Syringe A and Syringe B. b. Record the

fluorescence emission over time (typically for 10-200 seconds). The initial fluorescence will

be low due to quenching.[12] c. As Hsp104 translocates the peptide and dissociates, the

fluorescence will increase. d. Average multiple traces (shots) to improve the signal-to-noise

ratio.

Data Analysis: a. The resulting fluorescence recovery curve can be fit to exponential

equations to extract observed rate constants for translocation and dissociation. b. By

comparing the translocation of peptides of different lengths, one can test models of

processivity.[12]

Supporting Protocols
Recombinant Hsp104 Purification
Highly pure and active Hsp104 is a prerequisite for all in vitro assays. This protocol is optimized

for expression in E. coli.[3][5][14]

Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His₆-tagged Hsp104.

Grow cultures to mid-log phase (OD₆₀₀ ~0.6) and induce protein expression with IPTG (e.g.,

0.2 mM) for 14-18 hours at 18°C.[15]

Lysis: Harvest cells and resuspend in lysis buffer. Lyse cells using a French press or

sonication. Clarify the lysate by centrifugation.[14]

Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column. Wash

extensively and elute the His₆-Hsp104 with an imidazole gradient.

Tag Cleavage: If the tag interferes with activity, cleave the His₆-tag using TEV protease

during overnight dialysis against a low-imidazole buffer.[5]

Ion-Exchange Chromatography: Perform anion-exchange chromatography (e.g., MonoQ

column) to separate Hsp104 from contaminants and TEV protease.

Size-Exclusion Chromatography: As a final polishing step, use a gel filtration column (e.g.,

Superdex 200 or Superose 6) to isolate the properly assembled hexameric Hsp104.[14]
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Quality Control: Confirm purity by SDS-PAGE and assess activity using the luciferase

reactivation assay.

ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is the energy source for

translocation.

Incubate Hsp104 (0.5 µM monomer) with 2 mM ATP at 22°C or 25°C for a defined period

(e.g., 15 min).[11] The assay can be performed in the presence or absence of a model

substrate (e.g., casein) or co-chaperones to measure basal versus stimulated activity.[10]

Stop the reaction by adding an equal volume of malachite green reagent.

Measure the absorbance at ~620-650 nm.

Quantify the amount of inorganic phosphate (Pi) released by comparing the absorbance to a

standard curve generated with known concentrations of phosphate.[11]

Calculate the specific activity in units of nmol Pi released per minute per mg of Hsp104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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